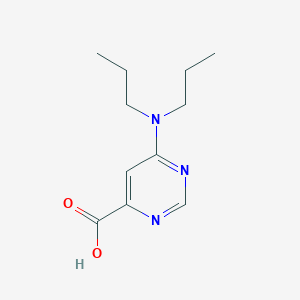

6-(Dipropylamino)pyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

6-(dipropylamino)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-3-5-14(6-4-2)10-7-9(11(15)16)12-8-13-10/h7-8H,3-6H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNNVNHRSXCYJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=NC=NC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on 4-Chloropyrimidine Derivatives

A common and effective method to prepare 6-(Dipropylamino)pyrimidine-4-carboxylic acid involves the nucleophilic aromatic substitution of the 4-chloro group on a pyrimidine ring with dipropylamine. This reaction typically proceeds under basic conditions using solvents such as ethanol or methanol at elevated temperatures to ensure complete conversion.

- Reaction conditions:

- Solvent: Ethanol or methanol

- Temperature: Elevated (reflux or controlled heating)

- Base: Often a mild base to facilitate substitution

- Reaction time: Several hours until completion

- Purification: Crystallization or chromatographic techniques are used to isolate the pure product.

This method is scalable and has been adapted for industrial production using continuous flow reactors to improve yield and efficiency.

Ester Hydrolysis and Amide Coupling

Another approach involves starting from a pyrimidine-4-carboxylate ester, which is hydrolyzed to the corresponding carboxylic acid, followed by amide coupling with dipropylamine or its derivatives.

This method allows for the introduction of various amine substituents, including dipropylamino groups, with good yields and purity.

Multi-step Pyrimidine Ring Construction and Functionalization

According to patent literature, a more elaborate synthetic pathway involves:

- Starting from malonic acid dinitrile or dimethylamino methylene malonic acid dinitrile and dimethylformamide chloride to form intermediates such as 1-dimethylamino-3-chloro-4-cyano-2-azapentadiene-5-dimethyliminium chloride.

- Replacement of chlorine by an amino group to yield amino-substituted intermediates.

- Ring closure with ammonia to form 4-amino-5-cyano pyrimidine derivatives.

- Hydrolysis (saponification) of the cyano group to the carboxylic acid group, yielding 4-substituted pyrimidine-5-carboxylic acids with basic substituents in the 4-position.

This process offers advantages of using readily available starting materials and achieving high yields with relatively simple reaction steps.

Reaction Conditions and Reagents Summary Table

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nucleophilic substitution | 4-chloropyrimidine + dipropylamine, EtOH or MeOH, base, elevated temp | High conversion, scalable, used industrially |

| Ester hydrolysis | Pyrimidine-4-carboxylate ester + KOH, MeOH, room temp to mild heat | High to quantitative yields, mild conditions |

| Amide coupling | Carboxylic acid + dipropylamine + HATU, mild conditions | Efficient amide formation, adaptable for various amines |

| Multi-step ring synthesis | Malonic acid dinitrile derivatives + DMF-Cl, ammonia, saponification | Novel process, high purity, simple workup |

Detailed Research Findings and Analysis

The substitution reaction of 4-chloropyrimidine with dipropylamine is a straightforward nucleophilic aromatic substitution reaction. The dipropylamino group acts as a nucleophile, displacing the chlorine atom at the 4-position of the pyrimidine ring. Elevated temperatures and polar protic solvents facilitate the reaction kinetics and solubility of reactants.

Hydrolysis of pyrimidine esters to pyrimidine carboxylic acids under basic conditions is a well-established method. The reaction proceeds smoothly at room temperature with potassium hydroxide in methanol, followed by acidification to isolate the acid. This step is crucial for preparing the acid intermediate for subsequent amide coupling.

Amide bond formation using coupling agents like HATU is efficient and allows for the introduction of bulky or sterically hindered amines such as dipropylamine. This method is widely used in medicinal chemistry for generating libraries of pyrimidine derivatives.

The patented multi-step process starting from malonic acid derivatives provides an alternative synthetic route that can produce 4-substituted pyrimidine-5-carboxylic acids with basic groups in the 4-position. This method is notable for its use of simple starting materials and high overall yield, making it attractive for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Dipropylamino)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dipropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

Research indicates that 6-(Dipropylamino)pyrimidine-4-carboxylic acid possesses notable biological activity, particularly as an anti-inflammatory agent. It has been shown to inhibit various inflammatory mediators, suggesting its potential use in treating inflammatory diseases and possibly cancer. The compound's ability to modulate enzyme activity and receptor interactions is critical for its therapeutic effects, making it a candidate for further drug development.

Enzyme Inhibition:

The compound has been investigated for its role as an enzyme inhibitor. Studies have highlighted its capacity to influence biochemical pathways associated with inflammation and cell proliferation, which are crucial in conditions like cancer . For instance, its structural properties allow it to effectively interact with specific molecular targets, potentially leading to the development of new therapeutic agents.

Structure-Activity Relationship Studies

Optimization for Potency:

Structure-activity relationship (SAR) studies have been conducted to optimize the pharmacological properties of pyrimidine derivatives, including 6-(Dipropylamino)pyrimidine-4-carboxylic acid. These studies focus on modifying substituents to enhance potency and selectivity against specific biological targets . For example, modifications to the dipropylamino group can significantly affect the compound's interaction with enzymes involved in inflammatory pathways.

Industrial Applications

Synthesis of Heterocyclic Compounds:

In the field of organic chemistry, 6-(Dipropylamino)pyrimidine-4-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its versatility allows chemists to explore various synthetic routes that can lead to novel compounds with desirable properties. The compound's lipophilicity enhances its ability to penetrate biological membranes, making it particularly useful in drug formulation.

Agrochemicals:

The compound is also being explored for applications in agrochemicals. Its biological activity can be harnessed to develop new pesticides or herbicides that target specific pathways in pests or plants, thereby improving agricultural productivity while minimizing environmental impact.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 6-(Dipropylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-(Dipropylamino)pyrimidine-4-carboxylic acid with key analogs based on substituents, molecular formulas, molecular weights, and applications:

Key Observations:

- Steric Hindrance: Bulkier groups (e.g., benzyl(methyl)amino) may reduce binding affinity to biological targets compared to smaller alkyl chains .

- Molecular Weight: The dipropylamino variant (224.2 g/mol) is heavier than cyclobutylamino (193.2 g/mol) and cyclopropylmethylamino (194.2 g/mol) analogs, which could influence solubility and crystallization behavior.

Biological Activity

6-(Dipropylamino)pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family, characterized by its dipropylamino substituent. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

- Chemical Formula: CHNO

- CAS Number: 1880580-30-2

- Molecular Weight: 220.27 g/mol

The presence of the dipropylamino group enhances the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.

6-(Dipropylamino)pyrimidine-4-carboxylic acid is believed to exert its biological effects through interactions with specific molecular targets, such as enzymes or receptors. It may act as an enzyme inhibitor or receptor modulator, particularly in inflammatory pathways. The compound's ability to inhibit certain enzymes could lead to anti-inflammatory effects, making it a candidate for therapeutic applications in inflammation-related diseases.

Research Findings

-

Anti-inflammatory Activity:

- Studies have indicated that this compound can inhibit enzymes involved in inflammatory processes. The exact molecular targets remain under investigation, but preliminary data suggest significant anti-inflammatory potential.

-

Anticancer Properties:

- There is emerging evidence supporting the anticancer activity of 6-(Dipropylamino)pyrimidine-4-carboxylic acid. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that involves cell cycle arrest and chromatin condensation.

-

Enzyme Inhibition:

- The compound has been investigated for its ability to inhibit various enzymes, which could be beneficial in treating conditions where enzyme overactivity is a concern.

Case Studies

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory activity of 6-(Dipropylamino)pyrimidine-4-carboxylic acid using an animal model of induced inflammation. The results demonstrated a significant reduction in inflammatory markers compared to the control group, indicating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

In vitro tests on human cancer cell lines (e.g., PC3 prostate cancer cells) revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxic effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Aminopyrimidine-5-carboxylic acid | Amino group at position 4 | Moderate enzyme inhibition |

| 6-Methylpyrimidine-4-carboxylic acid | Methyl group at position 6 | Low anti-inflammatory activity |

| 2,4-Diaminopyrimidine-5-carboxylic acid | Two amino groups at positions 2 and 4 | Enhanced anticancer properties |

Summary of Comparative Findings

6-(Dipropylamino)pyrimidine-4-carboxylic acid exhibits unique properties due to its dipropylamino group, which enhances its lipophilicity and potential for biological activity compared to similar pyrimidine derivatives.

Q & A

Q. What are the recommended safety protocols for handling 6-(Dipropylamino)pyrimidine-4-carboxylic acid in laboratory settings?

This compound is classified as hazardous due to insufficient toxicological data. Key safety measures include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of aerosols or dust .

- Decontamination: Immediate washing of exposed skin with soap/water; solvents like ethanol may be used for equipment cleanup .

- Documentation: Always review the Safety Data Sheet (SDS) provided by suppliers (e.g., MedChemExpress HY-W002404) before use .

Q. What synthetic routes are commonly employed to prepare 6-(Dipropylamino)pyrimidine-4-carboxylic acid?

The compound is synthesized via functionalization of pyrimidine cores:

- Step 1: Condensation of pyrimidine-4-carboxylic acid with dipropylamine under reflux conditions (e.g., in DMF at 120°C for 12 hours) .

- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product .

- Catalysts: Palladium or copper catalysts are often used to enhance reaction efficiency .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Analytical Techniques:

- Purity Thresholds: ≥95% purity is recommended for biological assays to minimize interference .

Advanced Research Questions

Q. How can researchers optimize solvent systems for reactions involving 6-(Dipropylamino)pyrimidine-4-carboxylic acid?

Solvent choice significantly impacts reactivity:

- Polar Protic Solvents (e.g., methanol): Enhance nucleophilic substitution but may reduce carboxylate stability .

- Aprotic Solvents (e.g., DMF): Stabilize intermediates in amidation reactions but require anhydrous conditions .

- Empirical Validation: Use kinetic studies (e.g., rate constants in alcohols) to compare solvent effects, as demonstrated for analogous pyrimidine carboxylic acids .

Q. What strategies resolve contradictions in reactivity data for pyrimidine carboxylic acid derivatives?

Discrepancies often arise from experimental variables:

Q. How can computational chemistry aid in designing derivatives of 6-(Dipropylamino)pyrimidine-4-carboxylic acid?

- Molecular Docking: Predict binding affinity to biological targets (e.g., enzymes) by modeling the carboxylic acid group’s electrostatic interactions .

- QSAR Studies: Relate substituent effects (e.g., alkyl chain length) to physicochemical properties like logP or solubility .

- Software Tools: Gaussian or Schrödinger Suite for optimizing transition states in synthetic pathways .

Data Contradiction Analysis

Q. Why do reported biological activities of pyrimidine carboxylic acids vary across studies?

Variability is often due to:

- Impurity Artifacts: Commercial samples lacking HPLC validation (e.g., sigma-aldrich products with unspecified purity) .

- Assay Conditions: Differences in pH (affecting carboxylate ionization) or serum proteins in cell-based assays .

- Recommendation: Reproduce results using in-house synthesized batches and standardized protocols (e.g., NIH/3T3 cell lines for cytotoxicity screening) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.